molecular formula C22H20ClN3O6S2 B2939838 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 877651-61-1

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B2939838
CAS No.: 877651-61-1
M. Wt: 521.99
InChI Key: DEDFZGPYQXOYPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including compounds similar to the specified one, have been synthesized and evaluated for their potential to inhibit photosynthetic electron transport. This is a critical pathway in plants and algae, where certain compounds can act as herbicides by interrupting this process. Research has shown that these derivatives can exhibit inhibitory properties comparable to commercial herbicides, highlighting their potential application in agricultural chemistry (Vicentini et al., 2005).

Fungicidal Activity

Compounds containing thiadiazole structures have been prepared and their fungicidal activity evaluated, especially against diseases affecting crops like rice sheath blight. This disease is a significant concern in rice production, and the discovery of new fungicidal agents is crucial for crop protection. The research demonstrated that certain thiadiazole derivatives exhibit high fungicidal activity, suggesting their application in plant pathology and crop protection (Chen et al., 2000).

Antimicrobial and Anticancer Agents

New series of thiadiazole derivatives have been synthesized and tested for their antimicrobial activities against various strains of bacteria and fungi. These studies are essential in discovering new drugs to combat antibiotic-resistant bacteria. Additionally, some thiadiazole compounds have been evaluated for their potential as anticancer agents, showing promising results against certain cancer cell lines. This research opens the door to further exploration of these compounds in the development of new therapeutic agents (Reddy et al., 2010).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact .

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O6S2/c1-22(2,32-14-7-5-13(23)6-8-14)19(29)31-17-10-30-15(9-16(17)27)11-33-21-26-25-20(34-21)24-18(28)12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDFZGPYQXOYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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